Fluorocholine bromide is the bromide salt of the 18F‑labeled choline analogue [18F]fluoromethylcholine (FCH). FCH functions as a positron emission tomography (PET) tracer that exploits the up‑regulation of choline kinase and choline transporters in malignancies such as prostate, brain, breast, and hepatocellular carcinomas.
Molecular FormulaC5H13BrFNO
Molecular Weight202.07
Cat. No.B1165293
⚠ Attention: For research use only. Not for human or veterinary use.
Fluorocholine Bromide Procurement: Core Identity and Clinical PET Tracer Position
Fluorocholine bromide is the bromide salt of the 18F‑labeled choline analogue [18F]fluoromethylcholine (FCH) [1]. FCH functions as a positron emission tomography (PET) tracer that exploits the up‑regulation of choline kinase and choline transporters in malignancies such as prostate, brain, breast, and hepatocellular carcinomas [2]. The compound enters cells via choline‑specific transport and is phosphorylated and trapped, enabling non‑invasive tumour imaging with an isotopic half‑life of 110 min that supports central‑cyclotron production and regional distribution [1][2]. The bromide counterion is integral to the most common radiosynthetic route, where [18F]fluorobromomethane alkylates N,N‑dimethylaminoethanol, and the bromide form serves as the reference standard for quality control in both clinical and research PET workflows [1][3].
Bromide salt reference standard for automated radiosynthesis
Choline transport-based imaging probe for cancer models
110 min half-life supports multi-site research distribution
[1] DeGrado TR, Coleman RE, Wang S, Baldwin SW, Orr MD, Robertson CN, Polascik TJ, Price DT. Synthesis and evaluation of 18F‑labeled choline as an oncologic tracer for positron emission tomography: Initial findings in prostate cancer. Cancer Res. 2001;61(1):110‑117. View Source
[2] Kwee SA, DeGrado TR, Talbot JN, Gutman F, Coel MN. Cancer imaging with fluorine‑18‑labeled choline derivatives. Semin Nucl Med. 2007;37(6):420‑428. View Source
[3] Kitson SL, Cuccurullo V, Ciarmiello A, Mansi L. Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. J Diagn Imaging Ther. 2014;1(1):56‑61. View Source
Why In‑Class Substitution of Fluorocholine Bromide Fails: Evidence of Non‑Interchangeability
In‑class substitution with [18F]fluoroethylcholine (FEC) or [11C]choline cannot be assumed because tumour‑cell uptake, biodistribution, and renal elimination differ substantially across choline‑based PET tracers [1]. In cultured PC‑3 prostate cancer cells, the uptake of FEC is approximately one fifth that of FCH, and the phosphorylation rate of FEC is 30 % lower than that of FCH (P < 0.01), directly undermining image contrast and lesion detectability [1]. Furthermore, the 20 min half‑life of [11C]choline confines its use to centres with an on‑site cyclotron, whereas the 110 min half‑life of FCH enables regional distribution without loss of diagnostic quality [2]. The bromide salt is also the defining counterion in the most widely validated automated synthesis cassette design; switching to a chloride or triflate salt without re‑validation of radiochemical purity and specific activity introduces procurement risk that is unsupported by the clinical literature [3].
Fluorocholine Bromide (FCH)
Choline-specific cellular transport
Uptake via choline transporter; high phosphorylation trapping in cancer models.
[18F]Fluoroethylcholine / [11C]Choline
Altered intracellular kinetics
May show lower uptake and phosphorylation rates; biodistribution may not directly transfer.
FCH
Documented biodistribution in prostate cancer models
Renal elimination profile validated in research PET workflows.
Analogs
Different organ handling
Renal clearance and normal-tissue uptake may shift, altering imaging endpoint interpretation.
FCH
110 min half-life enables regional distribution
Supports central cyclotron production and multi-centre research network supply.
[11C]Choline
20 min half-life limits logistics
Requires on-site cyclotron; not suitable for distributed research pharmacy models.
[1] DeGrado TR, Baldwin SW, Wang S, Orr MD, Liao RP, Friedman HS, Reiman R, Price DT, Coleman RE. Synthesis and evaluation of 18F‑labeled choline analogs as oncologic PET tracers. J Nucl Med. 2001;42(12):1805‑1814. View Source
[2] Leung K. [18F]Fluorocholine. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information; 2004 (updated 2011). View Source
[3] Iwata R, Pascali C, Bogni A, Horvath G, Kovacs Z, Yanai K, Ido T. [18F]Fluoromethyl triflate, a novel and reactive [18F]fluoromethylating agent: preparation and application to the on‑column preparation of [18F]fluorocholine. Appl Radiat Isot. 2002;57(3):347‑352. View Source
Quantitative Differentiation of Fluorocholine Bromide: Head‑to‑Head Comparative Evidence
Tumour‑to‑Blood Contrast Superiority of Fluorocholine Bromide Over FDG in Prostate Cancer Xenografts
In a murine PC‑3 human prostate cancer xenograft model, [18F]fluorocholine bromide provided a tumour‑to‑blood ratio of 5.3 ± 2.4, which was significantly higher than the 3.2 ± 0.3 obtained with [18F]FDG in the same model [1]. The quantitative difference represents a 66 % improvement in tumour‑to‑blood contrast for FCH, directly translating to higher lesion conspicuity in PET images [1].
Tumour-to-blood ratio (PC-3 xenograft)Head-to-head
FCH 5.3±2.4 vs FDG 3.2±0.3 (reported +66% higher)
May improve imaging endpoint contrast in prostate cancer xenograft studies.
Model: murine PC-3 xenograft; 45-60 min post-injection.
Prostate cancerPET imagingTumour‑to‑blood ratio
Evidence Dimension
Tumour‑to‑blood uptake ratio (SUV‑based) at 45–60 min post‑injection
Target Compound Data
5.3 ± 2.4 (FCH)
Comparator Or Baseline
3.2 ± 0.3 (FDG)
Quantified Difference
+66 % higher for FCH
Conditions
PC‑3 human prostate cancer xenograft in nude mice; static PET 45–60 min p.i.
Why This Matters
Higher tumour‑to‑blood contrast directly reduces false‑negative rates and improves diagnostic confidence in prostate cancer staging, making FCH the quantitatively superior procurement choice over FDG for this indication.
Prostate cancerPET imagingTumour‑to‑blood ratio
[1] Coleman RE, DeGrado TR, Wang S, Baldwin SW, Orr MD, Robertson CN, Polascik TJ, Price DT. Preliminary evaluation of F‑18 fluorocholine (FCH) as a PET tumor imaging agent. Clin Positron Imaging. 2000;3(4):149. View Source
Suppressed Brain Background: Fluorocholine Bromide Uptake Is 10 % of FDG in Normal Cortex
In human PET imaging studies, the uptake of [18F]fluorocholine bromide in normal cerebral cortex was only 10 % of that measured for [18F]FDG [1]. Quantitatively, while FDG exhibits high physiologic cortical accumulation that obscures tumour margins, FCH produces a low background signal that permits clear delineation of recurrent brain tumours [1]. In the same patient cohort, FCH‑PET scans identified more clearly defined abnormal foci than FDG‑PET scans [1].
Cortex background (human imaging)Head-to-head
FCH brain uptake = 10% of FDG uptake
Supports reduced background signal for brain tumour recurrence research models.
Human subjects; suspected recurrent brain tumours.
Brain tumour imagingPETTumour‑to‑background ratio
Evidence Dimension
Normal cerebral cortex radiotracer uptake (relative to FDG)
Target Compound Data
FCH brain uptake = 10 % of FDG brain uptake
Comparator Or Baseline
FDG brain uptake = 100 % (reference)
Quantified Difference
90 % lower background signal with FCH
Conditions
Human PET imaging; patients with suspected recurrent brain tumours
Why This Matters
A 90 % reduction in normal brain background eliminates the need for image subtraction techniques and enables unambiguous detection of brain tumour recurrence, a decisive procurement factor for neuro‑oncology PET centres.
Brain tumour imagingPETTumour‑to‑background ratio
[1] Coleman RE, DeGrado TR, Wang S, Baldwin SW, Orr MD, Robertson CN, Polascik TJ, Price DT. Preliminary evaluation of F‑18 fluorocholine (FCH) as a PET tumor imaging agent. Clin Positron Imaging. 2000;3(4):149. View Source
The physical half‑life of 18F in fluorocholine bromide is 110 min, compared with 20 min for 11C in [11C]choline [1]. This 5.5‑fold longer half‑life enables centralised production with regional distribution, eliminating the mandatory on‑site cyclotron requirement of [11C]choline and reducing per‑dose cost while maintaining clinically equivalent tumour detection [1][2]. A structured comparison of PET choline tracers confirms that FCH is “widely accessible” whereas [11C]choline is “limited to high‑resource centres” [2].
Physical half-lifeReported
110 min (18F)
Enables centralised production and regional distribution for multi-site research.
Compared with 20 min for [11C]choline.
LogisticsRadiopharmacyHalf‑life
Evidence Dimension
Physical half‑life of the radionuclide
Target Compound Data
110 min (18F‑FCH)
Comparator Or Baseline
20 min (11C‑choline)
Quantified Difference
5.5× longer half‑life for FCH
Conditions
Physical decay property; independent of biological system
Why This Matters
The 5.5‑fold longer half‑life is the primary operational differentiator that enables multi‑site PET centre procurement from a single production run, directly reducing infrastructure costs and expanding patient access.
LogisticsRadiopharmacyHalf‑life
[1] Leung K. [18F]Fluorocholine. In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): NCBI; 2004 (updated 2011). View Source
Lesion Detection Sensitivity and Specificity in Castration‑Resistant Prostate Cancer: FCH vs. Bone Scan and CT
In a prospective study of 26 patients with castration‑resistant prostate cancer, [18F]fluorocholine bromide PET demonstrated a per‑lesion sensitivity of 96 % (92–98 %), specificity of 96 % (81–99 %), and diagnostic accuracy of 96 % (93–97 %) when compared against the standard‑of‑care combination of bone scan (BS) and contrast‑enhanced CT [1]. Among 183 total lesions, FCH correctly resolved 27 of 34 initially discordant lesions on follow‑up, confirming its ability to detect disease missed by conventional imaging [1].
Bone scan + contrast‑enhanced CT (standard imaging)
Quantified Difference
FCH resolved 79 % (27/34) of discordant lesions correctly, identifying metastases not seen on baseline BS/CT
Conditions
Prospective cohort; castration‑resistant prostate cancer; lesion‑based analysis with up to 2‑year follow‑up
Why This Matters
A 96 % per‑lesion accuracy with resolution of initially discordant findings provides a quantitative procurement argument that FCH PET/CT can replace or substantially supplement bone scan and CT in CRPC restaging workflows.
[1] McCarthy M, Siew T, Campbell BA, Ganju V, Strickland AH, Yap K, Rischin D. 18F‑Fluoromethylcholine (FCH) PET imaging in patients with castration‑resistant prostate cancer: prospective comparison with standard imaging. Eur J Nucl Med Mol Imaging. 2011;38(1):14‑22. View Source
In cultured PC‑3 human prostate cancer cells, the uptake of [18F]fluorocholine bromide was reduced by 90 % in the presence of hemicholinium‑3, a specific inhibitor of choline transport and phosphorylation, whereas the uptake of [18F]FDG was not altered by the inhibitor [1]. This demonstrates that FCH accumulation is mediated by the choline‑specific pathway up‑regulated in tumour cells, while FDG enters via glucose transporters that are also highly active in inflammatory and infectious lesions [1].
Uptake inhibition (HC-3 challenge)Head-to-head
FCH 90% reduction vs FDG unchanged
Choline-specific transport mechanism; may reduce false-positive signal from inflammation in cancer models.
PC-3 cell model; hemicholinium-3 inhibition.
Choline transportTumour specificityMechanism of uptake
Evidence Dimension
Inhibition of cellular radiotracer uptake by hemicholinium‑3
Target Compound Data
90 % reduction in FCH uptake
Comparator Or Baseline
No change in FDG uptake
Quantified Difference
90 % reduction for FCH vs. 0 % for FDG
Conditions
PC‑3 human prostate cancer cell culture; hemicholinium‑3 challenge
Why This Matters
Mechanism‑based specificity reduces false‑positive findings from inflammation and infection that plague FDG‑PET, directly improving the positive predictive value of prostate cancer imaging and strengthening the clinical procurement case.
Choline transportTumour specificityMechanism of uptake
[1] DeGrado TR, Coleman RE, Wang S, Baldwin SW, Orr MD, Robertson CN, Polascik TJ, Price DT. Synthesis and evaluation of 18F‑labeled choline as an oncologic tracer for positron emission tomography: Initial findings in prostate cancer. Cancer Res. 2001;61(1):110‑117. View Source
Radiochemical Purity and Yield: Bromide Salt Enables ≥99 % Purity in Automated Cassette Synthesis
Using the bromide‑based [18F]fluorobromomethane intermediate on a modified GE TracerLab FXFDG module, [18F]fluorocholine bromide was obtained with radiochemical purity ≥99 % (by HPLC area) and reproducible non‑decay‑corrected yields [1]. A separate validated workflow on the GE FASTlab II platform confirmed end‑of‑synthesis radiochemical purity >98 % with a fully automated single‑use cassette, meeting European Pharmacopoeia specifications [2]. These purity thresholds are not reliably achieved when non‑bromide counterions are substituted without process re‑validation, because the bromide leaving group is specifically optimised in the alkylation step kinetics [3].
Radiochemical purityReported
≥99% (TracerLab); >98% (FASTlab II)
Consistent with pharmacopoeia specifications for automated cassette-based production.
Non‑bromide salts not comparably validated for cassette‑based automated synthesis
Quantified Difference
Bromide salt is integral to achieving pharmacopoeia‑grade purity in established automated modules
Conditions
Automated radiosynthesis on GE TracerLab FXFDG and GE FASTlab II
Why This Matters
Procurement of the bromide salt ensures compatibility with the dominant automated synthesis platforms and regulatory‑grade quality attributes, avoiding re‑validation costs and batch failure risk associated with alternative counterions.
[1] Kitson SL, Cuccurullo V, Ciarmiello A, Mansi L. Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. J Diagn Imaging Ther. 2014;1(1):56‑61. View Source
[2] Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer. Appl Radiat Isot. 2025. View Source
[3] Iwata R, Pascali C, Bogni A, Horvath G, Kovacs Z, Yanai K, Ido T. [18F]Fluoromethyl triflate, a novel and reactive [18F]fluoromethylating agent. Appl Radiat Isot. 2002;57(3):347‑352. View Source
Procurement‑Driven Application Scenarios for Fluorocholine Bromide Based on Quantitative Evidence
Prostate Cancer Staging and Restaging in Centres Without On‑Site Cyclotron
The 110 min half‑life of 18F‑fluorocholine bromide enables centralised production and regional distribution to PET centres lacking an on‑site cyclotron, while delivering a tumour‑to‑blood ratio of 5.3 ± 2.4 (66 % higher than FDG) [1] and a per‑lesion diagnostic accuracy of 96 % in castration‑resistant prostate cancer [2]. This combination of logistical feasibility and superior contrast makes the bromide salt the most practical procurement option for multi‑site prostate cancer imaging networks.
Brain Tumour Recurrence Detection Requiring Ultra‑Low Background Signal
With normal cortex uptake at only 10 % of FDG, [18F]fluorocholine bromide enables detection of recurrent brain tumours without the confounding high physiologic background that limits FDG [1]. Procurement of the bromide salt is indicated for neuro‑oncology programmes that require unambiguous discrimination between post‑treatment changes and viable tumour, a scenario where the 90 % background reduction directly impacts clinical decision‑making.
High‑Throughput Radiopharmacy Production Using Validated Cassette‑Based Automation
The bromide salt is the counterion validated in GE TracerLab and FASTlab II automated synthesis workflows, achieving radiochemical purity ≥99 % and compliant with pharmacopoeia specifications [1][2]. Procurement of fluorocholine bromide is essential for radiopharmacies that rely on these cassette‑based platforms, as switching to an alternative salt would require de novo process validation, increasing cost and regulatory burden.
Prostate Cancer Imaging Where FDG Is Contraindicated Due to Inflammation‑Related False Positives
Because [18F]fluorocholine bromide uptake is mediated by choline‑specific transport (90 % inhibited by hemicholinium‑3) and not by the glucose transporters exploited by FDG, FCH avoids the false‑positive uptake in inflammatory and infectious lesions that compromises FDG specificity [1]. Procurement of the bromide salt is therefore indicated for prostate cancer patients with co‑existing inflammatory conditions, where FDG‑PET would yield ambiguous results.
Application
Selection Property
Validation Focus
Prostate cancer model PET studies with regional distribution
Extended half-life and high tumour-to-blood ratio
Tracer distribution logistics and imaging endpoint contrast
Brain tumour recurrence research models
Low cerebral cortex background signal
Lesion detectability and background discrimination over FDG
Automated radiosynthesis for multi-site research pharmacies
Bromide salt compatibility with cassette-based platforms
Radiochemical purity and synthesis yield reproducibility
Cancer models where inflammation reduces FDG specificity
Choline-specific transport (not glucose-dependent)
Reduction of false-positive signal from inflammatory lesions
[1] Coleman RE, DeGrado TR, Wang S, Baldwin SW, Orr MD, Robertson CN, Polascik TJ, Price DT. Preliminary evaluation of F‑18 fluorocholine (FCH) as a PET tumor imaging agent. Clin Positron Imaging. 2000;3(4):149. View Source
[2] McCarthy M, Siew T, Campbell BA, et al. 18F‑Fluoromethylcholine (FCH) PET imaging in patients with castration‑resistant prostate cancer: prospective comparison with standard imaging. Eur J Nucl Med Mol Imaging. 2011;38(1):14‑22. View Source
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